Weakest Carcinogen Among Active 3-Methylcholanthrene Hydroxylated Derivatives in Mouse Skin
In a direct head-to-head mouse skin carcinogenicity study comparing six compounds, 1-hydroxy-3-methylcholanthrene (MC-1-OH) was classified as the weakest carcinogen among the active derivatives, lagging substantially behind 3-methylcholanthrene (MC) and 2-hydroxy-3-methylcholanthrene (MC-2-OH), which were the strongest carcinogens [1]. The 1-keto analog (MC-1-one) was noncarcinogenic, establishing a critical functional difference between the 1-hydroxy and 1-keto substituents [1]. This graded potency makes MC-1-OH a valuable comparator in studies where strong carcinogenicity of parent MC or 2-OH-MC would confound mechanistic endpoints.
| Evidence Dimension | Carcinogenic potency in mouse skin |
|---|---|
| Target Compound Data | Weakest carcinogen (MC-1-OH); classified in group 3 of 4 |
| Comparator Or Baseline | MC and MC-2-OH: strongest carcinogens (group 1); MC-2-one and MCL: intermediate (group 2); MC-1-one: noncarcinogenic (group 4) |
| Quantified Difference | At least one potency tier below the strongest carcinogens; inactive 1-keto analog confirms that hydroxyl group at C-1 alone does not confer high carcinogenicity |
| Conditions | 0.2 µmol in acetone applied twice weekly for 20 weeks to dorsal skin of female Swiss mice (n=30 per group); 7-week-old animals |
Why This Matters
The compound's relatively weak carcinogenicity reduces confounding toxicity in mechanistic studies while still providing a metabolically activateable phenolic structure for studying sulfation-mediated DNA damage pathways.
- [1] Cavalieri, E., Roth, R., Althoff, J., Grandjean, C., Patil, K., Marsh, S., & McLaughlin, D. (1978). Carcinogenicity and metabolic profiles of 3-methylcholanthrene oxygenated derivatives at the 1 and 2 positions. Chemico-Biological Interactions, 22(1), 69-81. PMID: 688526 View Source
